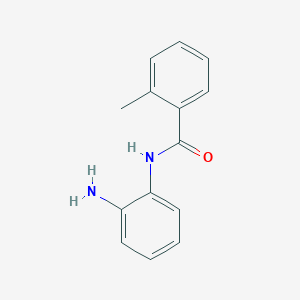

N-(2-aminophenyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-aminophenyl)-2-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-2-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-aminophenylamine with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product .

Another method involves the use of phenyl isocyanate, which reacts with N-(2-aminophenyl)benzamide through a sequential nucleophilic/intramolecular addition process, followed by transamidation . This method is noted for its atom-economy and practicality.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-aminophenyl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-(2-aminophenyl)-2-methylbenzamide serves as a crucial building block in the synthesis of various bioactive molecules. Its derivatives have demonstrated notable biological activities, including:

- Histone Deacetylase Inhibition : A derivative of this compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, has been identified as a potent inhibitor of histone deacetylases (HDACs), which are critical targets in cancer therapy. This derivative exhibited significant selectivity against HDAC1, HDAC2, and HDAC3, with IC₅₀ values of 95.2 nM, 260.7 nM, and 255.7 nM respectively . The compound's ability to induce G2/M phase arrest and apoptosis in cancer cells underscores its therapeutic potential.

The compound has been studied for its diverse biological effects:

- Antioxidant Properties : Various derivatives of this compound exhibit antioxidant activities, making them potential candidates for treating oxidative stress-related conditions.

- Antitumor Activity : Research indicates that the compound can effectively inhibit the growth of certain cancer cell lines, suggesting its utility in developing new anticancer therapies .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound derivatives:

- HDAC Inhibitor Development : The case study on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide illustrates its potential as a lead compound for developing bifunctional HDAC inhibitors aimed at solid tumors. This study emphasizes the need for further exploration into structural modifications that could enhance potency and selectivity against different HDAC isoforms .

Wirkmechanismus

The mechanism of action of N-(2-aminophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-aminophenyl)benzamide

- 2-methyl-N-(2-aminophenyl)benzamide

- N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide

Uniqueness

N-(2-aminophenyl)-2-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biologische Aktivität

N-(2-aminophenyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antioxidant and anticancer agent, as well as its interactions with various biological targets.

Chemical Structure and Properties

This compound has the molecular formula C15H15N2O and a molecular weight of approximately 226.27 g/mol. The compound features an amide functional group attached to a 2-aminophenyl moiety and a 2-methylbenzene group, which contributes to its biological activity and potential as a drug scaffold.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit notable antioxidant properties . These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

This compound has been studied for its anticancer properties , particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, one study demonstrated that related compounds could inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound promotes histone acetylation, leading to the activation of tumor suppressor genes and the suppression of oncogenes.

- Induction of Apoptosis : The compound has been shown to induce apoptosis through caspase-dependent pathways, enhancing cell death in cancerous cells .

- Cell Cycle Arrest : It causes G2/M phase arrest in the cell cycle, preventing cancer cells from dividing and proliferating .

Case Studies

Several studies have highlighted the effectiveness of this compound derivatives in treating various cancers:

- A study conducted on HepG2 cells found that a derivative exhibited over 70% inhibition of HDAC activity at 5 μM concentration, demonstrating its potency as an anticancer agent .

- Another investigation into the compound's effect on A549 lung cancer cells revealed significant induction of apoptosis and inhibition of colony formation, suggesting its potential for therapeutic use in lung cancer treatment .

Eigenschaften

IUPAC Name |

N-(2-aminophenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZYVYKQSMHEOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.